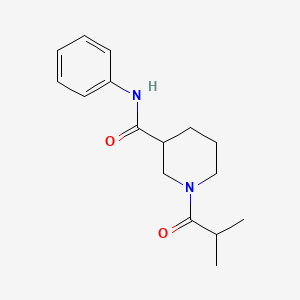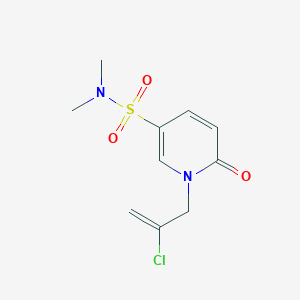
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-1 is a benzoxazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to exhibit a range of other biochemical and physiological effects. These include:
- Antioxidant activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to scavenge free radicals and protect against oxidative stress.
- Anti-inflammatory activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce inflammation in a variety of tissues, including the brain, liver, and kidneys.
- Anti-cancer activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
- Anti-diabetic activity: 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be safe and well-tolerated in animal studies. However, there are also limitations to its use. 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide. These include:
- Further investigation of the mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide, including its interactions with specific molecular targets.
- Development of water-soluble derivatives of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide to improve its bioavailability and ease of administration.
- Exploration of the potential therapeutic applications of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide in a variety of disease states, including neurodegenerative diseases, cancer, and diabetes.
- Investigation of the potential use of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide as a tool for studying the role of oxidative stress and inflammation in disease pathogenesis.
Conclusion
In conclusion, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is a promising compound with a range of potential applications in scientific research. Its neuroprotective, antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects make it a valuable tool for investigating a variety of disease states. While there are limitations to its use, further research on 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has the potential to yield important insights into the molecular mechanisms underlying disease pathogenesis.
Métodos De Síntesis
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of 2-aminobenzoic acid with 2,4,6-trimethylphenyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to exhibit neuroprotective effects. Specifically, 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to protect against oxidative stress-induced neuronal damage and reduce inflammation in the brain.
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)18(13(3)9-11)19-17(21)10-15-14-6-4-5-7-16(14)22-20-15/h4-9H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFCUVQLTUZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=NOC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)


![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)


